An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid and its Carbonyl Chloride Derivative
An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid and its Carbonyl Chloride Derivative
A Note on the Target Compound: 5-(dichloromethyl)-4-methylisoxazole (CAS 16004-44-5)
Extensive searches for a compound with the specific name "5-(dichloromethyl)-4-methylisoxazole" and CAS number 16004-44-5 did not yield any direct scientific literature, safety data, or supplier information. This suggests that this particular chemical may be a novel compound, not widely synthesized, or that the provided name and CAS number may be inaccurate.
The search results did, however, provide substantial data on structurally related and commercially significant isoxazole derivatives. The most prominent among these are 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-76-4) and its activated form, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 4462-55-9) . These compounds are key intermediates in pharmaceutical synthesis, particularly for isoxazolyl penicillin derivatives like Dicloxacillin.[1][2]
In the spirit of providing a valuable technical resource for researchers in drug development, this guide will pivot to an in-depth analysis of these well-documented and industrially relevant isoxazole compounds. The principles of synthesis, reactivity, analysis, and safety discussed herein are broadly applicable to the isoxazole class and will serve as an authoritative guide for professionals working with related chemical entities.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. This guide provides a comprehensive technical overview of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and its highly reactive carbonyl chloride derivative. These compounds serve as critical building blocks in the synthesis of semi-synthetic penicillins and other bioactive molecules.[3] We will explore their physicochemical properties, synthesis and reactivity, spectral characterization, and crucial safety and handling protocols, offering field-proven insights for their effective application in research and development.
Physicochemical and Computed Properties
A clear understanding of a compound's physical properties is fundamental to its application in experimental work, informing decisions on solvents, reaction conditions, and purification strategies. The key properties for the subject compounds are summarized below.
Property Data Tables
Table 1: Physicochemical Properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 3919-76-4 | [1][4][5] |
| Molecular Formula | C₁₁H₇Cl₂NO₃ | [1][4][6][7] |
| Molecular Weight | 272.08 g/mol | [1][7] |
| Appearance | White to Off-White Powder/Solid | [6] |
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1] |
| Synonyms | Dicloxacillin Sodium Impurity D | [1] |
Table 2: Physicochemical Properties of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
| Property | Value | Source |
| CAS Number | 4462-55-9 | [8] |
| Molecular Formula | C₁₁H₆Cl₃NO₂ | [2][8] |
| Molecular Weight | 290.53 g/mol | [2][8] |
| Appearance | Cream Solid | [9] |
| IUPAC Name | 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
| Synonyms | Dcimc chloride | [8] |
Synthesis and Reactivity
The synthesis of the isoxazole core is a classic example of cycloaddition chemistry. The subsequent functionalization to the carboxylic acid and carbonyl chloride provides the handles for further molecular elaboration.
Synthesis Pathway Overview
The core 3-aryl-5-methylisoxazole scaffold is typically prepared via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an oxime chloride, which then reacts with a diketone or a related enolate.[10] The resulting isoxazole can then be functionalized. The conversion of the carboxylic acid to the carbonyl chloride is a standard activation step.
Reactivity and Experimental Considerations
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Carboxylic Acid (3919-76-4): This compound is a stable, crystalline solid.[6] Its primary reactivity is that of a standard carboxylic acid. It will undergo esterification, amidation, and reduction. The key reaction is its activation to the carbonyl chloride. It is stable under normal conditions but is incompatible with strong bases, amines, and strong oxidizing agents.[6][7]
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Carbonyl Chloride (4462-55-9): This is a highly reactive acylating agent. The carbonyl chloride functionality makes it an excellent electrophile for reactions with nucleophiles such as amines (to form amides, e.g., in penicillin synthesis) and alcohols (to form esters).[2]
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Causality: The choice of a chlorinating agent like thionyl chloride or oxalyl chloride is critical. Thionyl chloride is often used for its cost-effectiveness, with gaseous HCl and SO₂ byproducts that are easily removed. Oxalyl chloride offers milder conditions but is more expensive.
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Trustworthiness (Self-Validation): The reaction is highly sensitive to moisture. It must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The exclusion of water is paramount to prevent hydrolysis back to the carboxylic acid, which would quench the reaction and contaminate the product.[9] Progress can be monitored by IR spectroscopy, watching for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp, higher-wavenumber C=O stretch of the acid chloride.
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Spectral Data Analysis
Spectral analysis provides the definitive structural confirmation of synthesized compounds.
Table 3: Key Spectral Data for 3-(2,6-Dichlorophenyl)-5-methylisoxazole Derivatives
| Data Type | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (3919-76-4) | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (4462-55-9) |
| ¹³C NMR | Spectra available, confirming the carbon skeleton.[1] | Data not explicitly found, but would show a characteristic downfield shift for the carbonyl carbon compared to the carboxylic acid. |
| IR Spectra | Available via KBr and ATR techniques. Shows characteristic broad O-H stretch for the carboxylic acid and C=O stretch.[1] | Gas-phase IR spectrum available.[8] Shows a characteristic sharp C=O stretch at a higher frequency than the corresponding acid, and absence of the O-H band. |
| Mass Spec | Molecular Weight: 272.08 g/mol .[1] | Molecular Weight: 290.53 g/mol .[8] Electron ionization mass spectra are available.[8] |
Experimental Protocol: Acylation using Carbonyl Chloride
This protocol provides a generalized, self-validating workflow for using 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride as an acylating agent.
Protocol Steps:
-
Preparation: All glassware must be rigorously dried to prevent hydrolysis of the acid chloride. The reaction is run under an inert atmosphere (N₂ or Ar).
-
Reaction: The nucleophile (e.g., an amine) is dissolved in an anhydrous aprotic solvent (like Dichloromethane or THF) with a stoichiometric amount of a non-nucleophilic base (like triethylamine) to act as an acid scavenger for the HCl byproduct. The solution is cooled to 0 °C.
-
Addition: The acid chloride is dissolved in a minimal amount of anhydrous solvent and added dropwise to the cooled solution of the nucleophile. A slow, controlled addition is crucial to manage the exothermicity of the reaction.
-
Monitoring: The reaction is monitored for completion by a suitable technique like Thin Layer Chromatography (TLC), looking for the consumption of the limiting reagent.
-
Workup: Once complete, the reaction is carefully quenched. An aqueous workup is performed to remove the hydrochloride salt and other water-soluble materials.
-
Purification: The final product is isolated from the organic layer and purified, typically by recrystallization or silica gel chromatography.
Safety and Handling
Professional diligence in safety and handling is non-negotiable when working with reactive chemical intermediates.
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (3919-76-4):
-
Hazards: Harmful if swallowed.[1][4] Causes skin irritation and serious eye irritation.[4][6] May cause respiratory irritation.[4]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[4][7] Handle in a well-ventilated area or a chemical fume hood.[7] Avoid breathing dust.[4] Wash hands thoroughly after handling.[6]
-
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (4462-55-9):
-
Hazards: Causes severe skin burns and eye damage.[9] It is air and moisture sensitive.[9] Reacts with water to produce hydrogen chloride gas.[6]
-
Handling: All handling must be done in a chemical fume hood under inert atmosphere conditions.[9] Wear heavy-duty gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9] Ensure an eyewash station and safety shower are immediately accessible.[6] Contaminated work clothing should not be allowed out of the workplace.[9]
-
Applications in Drug Development
The primary and most well-documented application of these compounds is as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]
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Pharmaceuticals: They are crucial for creating isoxazolyl penicillins (e.g., Cloxacillin, Dicloxacillin). The carbonyl chloride is reacted with 6-aminopenicillanic acid to form the final antibiotic. This highlights their role in generating potent anti-inflammatory and anti-cancer agents.[3]
-
Agrochemicals: The isoxazole scaffold is used in the development of effective herbicides and pesticides.[3][10]
-
Biochemical Research: These compounds can be used as starting materials to synthesize molecular probes to study biochemical pathways.[3]
Conclusion
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid and its corresponding carbonyl chloride are versatile and powerful chemical intermediates. Their synthesis is rooted in fundamental organic chemistry principles, and their reactivity enables the construction of complex, biologically active molecules. While they possess significant hazards, particularly the carbonyl chloride, these risks are readily managed through adherence to rigorous safety protocols and proper experimental design. A thorough understanding of their properties, as detailed in this guide, is essential for any researcher aiming to leverage their synthetic potential in drug discovery and development.
References
-
PubChem. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhu, Y., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1202-1216. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. American Chemical Society. Retrieved from [Link]
Sources
- 1. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- | C11H7Cl2NO3 | CID 77521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 4462-55-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.at [fishersci.at]
- 8. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. mdpi.com [mdpi.com]
